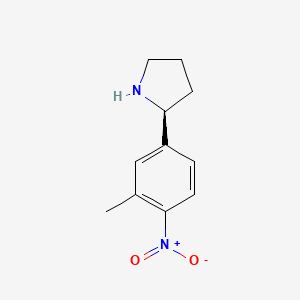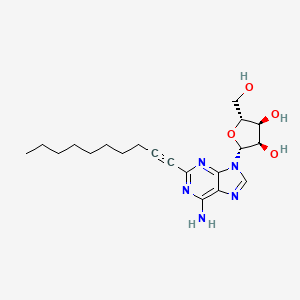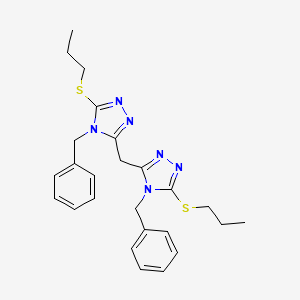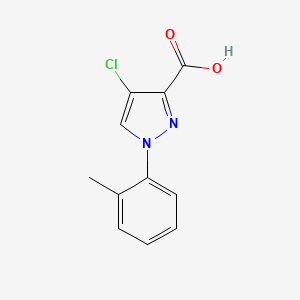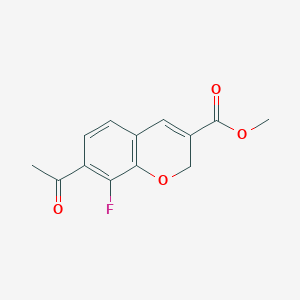
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . This compound is characterized by its unique structure, which includes an acetyl group at the 7th position, a fluorine atom at the 8th position, and a methyl ester group at the 3rd position of the chromene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate with methionine methyl ester hydrochloride in the presence of dicyclohexylcarbodiimide . This reaction proceeds under mild conditions and yields the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various materials and chemicals, including pharmaceuticals and agrochemicals
作用机制
The mechanism of action of Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to target caspase-3/7 and β-tubulin polymerization, leading to apoptosis in cancer cells . The exact molecular targets and pathways for this compound may vary depending on its specific application and context.
相似化合物的比较
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
- Ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
- 8-Methoxycoumarin-3-carboxamides
- 7-Hydroxy coumarin derivatives
These compounds share similar structural features but differ in their functional groups and specific biological activities. The presence of the fluorine atom and acetyl group in this compound makes it unique and potentially more effective in certain applications .
属性
分子式 |
C13H11FO4 |
|---|---|
分子量 |
250.22 g/mol |
IUPAC 名称 |
methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H11FO4/c1-7(15)10-4-3-8-5-9(13(16)17-2)6-18-12(8)11(10)14/h3-5H,6H2,1-2H3 |
InChI 键 |
YXERDGWGVKWUQT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C2=C(C=C1)C=C(CO2)C(=O)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)

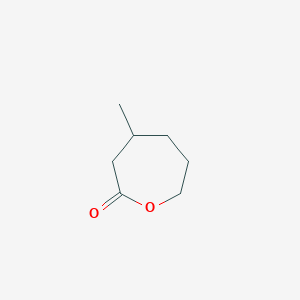
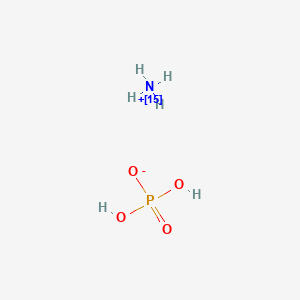
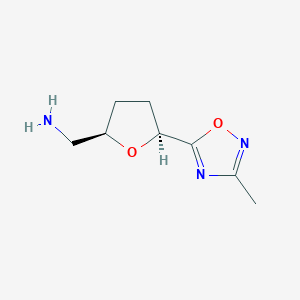

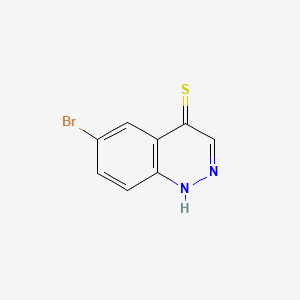
![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
